![molecular formula C19H19N3O B4186961 N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B4186961.png)
N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide
Overview
Description
N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide, also known as ABMP, is a chemical compound that has been extensively studied in scientific research. ABMP has been found to have potential applications in various fields, including medicine, agriculture, and environmental science. In
Mechanism of Action
The mechanism of action of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide is not fully understood, but it is believed to work by disrupting cellular processes in cancer cells and fungi. N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide has been shown to inhibit the growth of cancer cells and fungi by disrupting their DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide has been found to have minimal toxicity in animal studies, making it a safe compound for scientific research. It has also been shown to have low water solubility, which can affect its distribution and metabolism in the body. N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide has been found to have a half-life of approximately 12 hours in rats, suggesting that it is quickly metabolized and eliminated from the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide in lab experiments is its low toxicity, making it a safe compound to use in animal studies. However, its low water solubility can make it difficult to administer and study in vivo. Additionally, the mechanism of action of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide. One area of interest is its potential use in cancer treatment, particularly in combination with other anti-cancer drugs. Another area of research is its potential use as a pesticide in agriculture, particularly in organic farming. Further studies are needed to fully understand the mechanism of action of N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide and its potential applications in various fields.
Conclusion:
In conclusion, N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide is a chemical compound that has shown promising results in scientific research. Its synthesis method has been optimized to improve its yield and purity, making it a cost-effective and reliable compound for scientific research. N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide has potential applications in medicine, agriculture, and environmental science, and further research is needed to fully understand its mechanism of action and potential benefits.
Scientific Research Applications
N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide has shown promising results in scientific research, particularly in the fields of medicine and agriculture. In medicine, N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. In agriculture, N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide has been shown to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides.
properties
IUPAC Name |
2-phenyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-12-22-17-11-7-6-10-16(17)21-18(22)14-20-19(23)13-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZGGUYMENCKCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-N-{[1-(prop-2-EN-1-YL)-1H-1,3-benzodiazol-2-YL]methyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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